Welcome to the BenchChem Online Store!
molecular formula C7H4F2O2 B044384 2,2-Difluoro-1,3-benzodioxole CAS No. 1583-59-1

2,2-Difluoro-1,3-benzodioxole

Cat. No. B044384
M. Wt: 158.1 g/mol
InChI Key: DGCOGZQDAXUUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05420301

Procedure details

94.0 g (272 mmol) of n-butyllithium (18.5% in toluene) are added dropwise under a nitrogen atmosphere, at from -15° to -10° C., over a period of 1.5 hours, to 29.5 g (254 mmol) of N,N,N',N'-tetramethylethylenediamine and 40.0 g (253 mmol) of 2,2-difluoro-1,3-benzodioxole in 35 ml of toluene, an orange suspension being formed. 19.7 g (270 mmol) of DMF are then metered in at from -15° to -10° C. over a period of 1/2 hour. The pale yellow suspension is poured at +10° C. onto 346 g (1.105 mol) of 11.6% aqueous hydrochloric acid and the whole is stirred for 1/2 hour to complete the reaction. The aqueous phase is separated off and the organic phase is concentrated by evaporation in a vacuum rotary evaporator at 50° C./200 mbar under nitrogen to yield the desired product.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
346 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.CN(C)CCN(C)C.[F:14][C:15]1([F:24])[O:19][C:18]2[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=2[O:16]1.CN([CH:28]=[O:29])C.Cl>C1(C)C=CC=CC=1>[CH:21]1[CH:20]=[C:18]2[O:19][C:15]([F:14])([F:24])[O:16][C:17]2=[C:23]([CH:28]=[O:29])[CH:22]=1

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
29.5 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
40 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC=C2)F
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
346 g
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the whole is stirred for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an orange suspension being formed
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated by evaporation in a vacuum rotary evaporator at 50° C./200 mbar under nitrogen

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1=CC(=C2C(=C1)OC(O2)(F)F)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.